

comparative study of the spectral properties of 2-Methoxyquinoline and its analogs

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Compound of Interest

Compound Name: 2-Methoxyquinoline

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A Comparative Spectroscopic Study of 2-Methoxyquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral properties of **2-Methoxyquinoline** and its derivatives. The information is intended to assist researchers in the identification, characterization, and development of quinoline-based compounds for various scientific applications, including drug discovery. This report combines available experimental data with predicted spectral information to offer a comprehensive overview.

Spectral Data Comparison

The spectral properties of quinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize key spectral data for **2-Methoxyquinoline** and several of its analogs. It is important to note that where experimental data is not available, predicted values from computational studies are provided for reference.

Table 1: UV-Vis Absorption and Fluorescence Spectral Data

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	λ_{em} (nm)	Quantum Yield (Φ)	Reference
2-Methoxyquinoline	Various	Expected in 200-400 nm range	-	-	-	[1]
6-Methoxyquinoline	Various	Varies with solvent	-	400-520 (solvent dependent)	-	[2]
2-(3-methoxy-2-hydroxybenzylideneaminoo)isoindoline-1,3-dione	Tris-HCl buffer	300, 345	-	-	-	[3]

Note: Detailed quantitative data for **2-Methoxyquinoline** is not readily available in the public domain. The data for 6-Methoxyquinoline shows significant solvatochromism. The quinoline scaffold generally exhibits π - π transitions in the UV region.[1][4]*

Table 2: ^1H NMR Spectral Data (δ , ppm)

Proton	2-Methoxyquinoline (Predicted)	2-formyl-6-methoxy-3-carbethoxyquinoline (Predicted)	2-formyl-6-methoxy-3-carbethoxyquinoline (Experimental)	Reference
OCH_3	~3.8–4.0	~4.0	3.98 (s)	[5][6][7]
Aromatic CH	~7.0–8.5	~7.0–9.0	7.17–8.44	[5][6][7]
CHO	-	>9.5	10.37 (s)	[6][7]

Table 3: ^{13}C NMR Spectral Data (δ , ppm)

Carbon	2-Methoxyquinoline (Predicted)	2- methoxy-4-carbaldehyde (Predicted)	2-formyl-6-methoxy-3-quinoline (Experimental)	Reference
OCH ₃	-	~55-60	-	[6][7]
Aromatic C	-	110-160	-	[6][7]
C=O	-	~190	-	[6][7]

Table 4: Mass Spectrometry Data (m/z)

Compound	Ion	Predicted m/z	Experimental m/z	Reference
2-Methoxyquinoline	[M]+	159.07	-	[5]
2-Methoxyquinoline-4-carbaldehyde	[M]+	187.06277	-	[8]
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline	[M]+	-	419.59	[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectral data.

UV-Visible (UV-Vis) Absorption Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.[10]
- Data Acquisition: The solution is placed in a 1 cm path length quartz cuvette. A baseline spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then recorded over a wavelength range of approximately 200-800 nm.[1][10]
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) are identified. If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law.[4]

Fluorescence Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent in a quartz cuvette.
- Data Acquisition: The sample is excited at a wavelength determined from the UV-Vis absorption spectrum (typically λ_{max}). The emission spectrum is then recorded over a range of longer wavelengths.
- Data Analysis: The wavelength of maximum emission (λ_{em}) is determined. The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, can be calculated relative to a standard with a known quantum yield.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

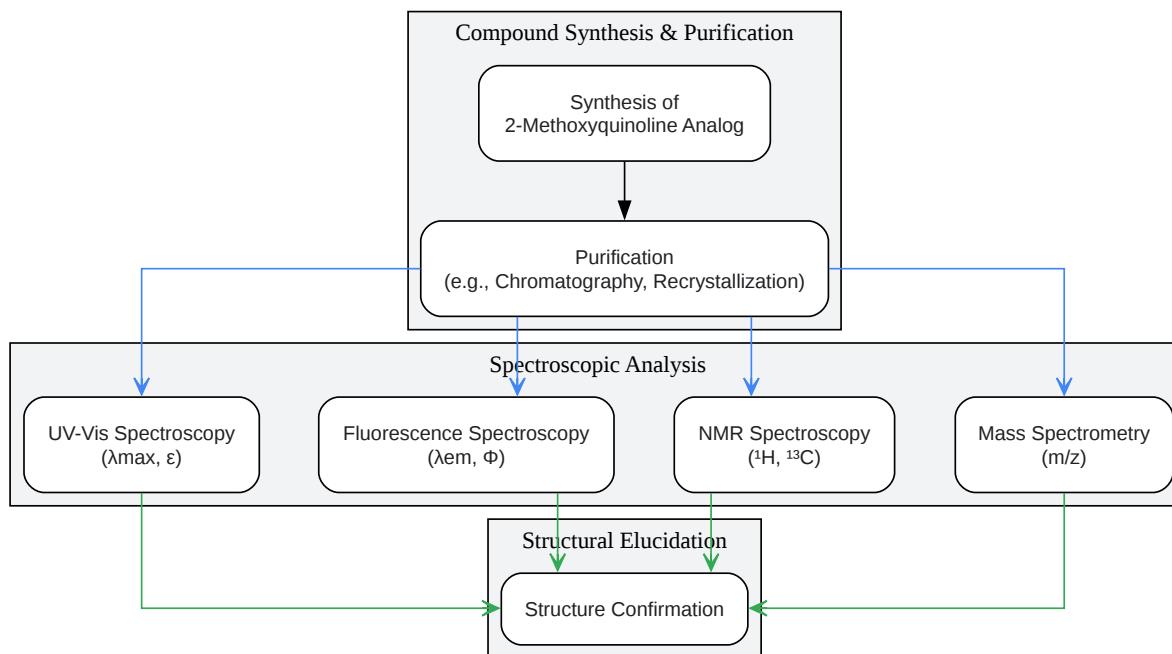
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[10]
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz. For ^{13}C NMR, a proton-decoupled spectrum is acquired at a corresponding frequency (e.g., 75-150 MHz).[10]

- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.[10]

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a chemical compound.

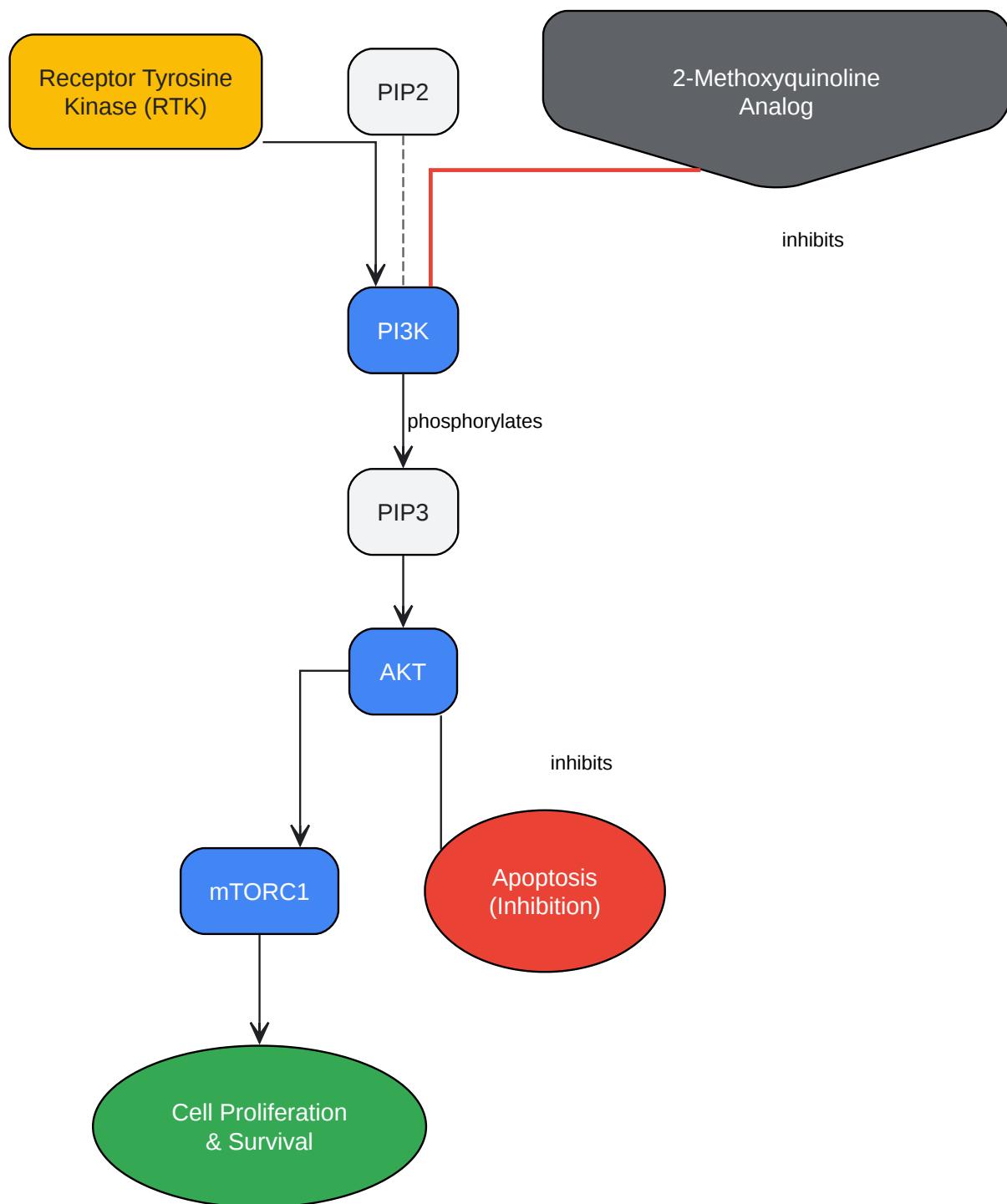


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Caption: Workflow for the synthesis and spectral characterization of **2-Methoxyquinoline** analogs.

PI3K/AKT/mTOR Signaling Pathway

Certain derivatives of **2-Methoxyquinoline** have been shown to exhibit biological activity by modulating the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.[11][12]

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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by **2-Methoxyquinoline** analogs.

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